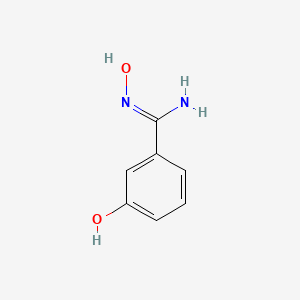

N',3-dihydroxybenzene-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’,3-dihydroxybenzene-1-carboximidamide is a chemical compound with the formula C7H8N2O2 and a molecular weight of 152.15 . It is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of N’,3-dihydroxybenzene-1-carboximidamide is represented by the formula C7H8N2O2 . The InChI code for this compound is 1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,7,10H,8H2 .Physical And Chemical Properties Analysis

N’,3-dihydroxybenzene-1-carboximidamide is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Applications De Recherche Scientifique

Polymer Curing and Kinetics : N,N-dihydroxybenzene-1,3-dicarboximidoyl dichloride, a derivative of dihydroxybenzene, was used in a study to enhance the tensile strength and modulus of elastomers through 1,3-dipolar cycloaddition reactions. This research demonstrates the application of nitrile oxides, including dihydroxybenzene derivatives, in polymer binders, suggesting a significant role in room temperature curing processes of polymers (Fan, Tang, Hu, Lei, & Huo, 2018).

Synthesis of Cannabinoids : A review on 1-n-pentyl-3,5-dihydroxybenzene, closely related to N',3-dihydroxybenzene-1-carboximidamide, discussed its use in synthesizing cannabinoids. This highlights its potential in the development of pain management, sedation, anti-inflammatory, and anti-hypertensive drugs (Yue, 2009).

Anti-Hyperglycemic Evaluation : Carboximidamides derived from cyanamides, closely related to N',3-dihydroxybenzene-1-carboximidamide, were evaluated for their anti-hyperglycemic properties. This study indicates the potential use of these compounds as agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).

Wastewater Treatment : Research on the electrochemical destruction of 1,3-dihydroxybenzene, a compound similar to N',3-dihydroxybenzene-1-carboximidamide, has been conducted. This study assessed the parameters influencing the degradation process, offering insights into the treatment of wastewater containing aromatic organic compounds (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).

Colorimetric Sensing of Dihydroxybenzene Isomers : A novel pyromellitic diimide derivative was synthesized for sensing dihydroxybenzene isomers. This derivative, related to N',3-dihydroxybenzene-1-carboximidamide, showed potential in sensing applications due to its ability to exhibit different colors when interacting with different positional isomers of dihydroxybenzenes (Yu, Wang, Bai, Qu, Li, Ran, Sun, Jin, & Li, 2010).

Electrochemical Synthesis Studies : The electrochemical oxidation of o-dihydroxybenzenes, closely related to N',3-dihydroxybenzene-1-carboximidamide, was studied for its application in electrochemical synthesis. This research presents insights into the potential of dihydroxybenzenes in synthesizing new derivatives through electrochemical methods (Moghaddam, Kobarfard, Fakhari, Nematollahi, & Davarani, 2005).

Catalysis in Polymer Synthesis : Studies on the synthesis of soluble alternating copoly(amide–imide)s used diimide dicarboxylic acids derived from dihydroxybenzene. These studies highlight the role of dihydroxybenzene derivatives in polymer synthesis, demonstrating their importance as catalysts in creating high-performance materials (Yang & Wei, 2001).

Extraction and Recovery of Metals : Research on the use of N′-alkyloxypyridinecarboximidamides, similar to N',3-dihydroxybenzene-1-carboximidamide, in the extraction of copper(II) from chloride solutions, showcased the potential of these compounds in metal recovery and purification processes (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).

Safety and Hazards

Safety information for N’,3-dihydroxybenzene-1-carboximidamide indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

N',3-dihydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNFLSIQNXPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',3-dihydroxybenzene-1-carboximidamide | |

CAS RN |

175838-22-9 |

Source

|

| Record name | N',3-dihydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2423622.png)

![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2423624.png)

![N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2423631.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2423635.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)

![3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2423640.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2423641.png)

![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)